molecular formula C17H21N5O2S B7178026 N-[4-[4-(1-pyridin-3-ylethyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]acetamide

N-[4-[4-(1-pyridin-3-ylethyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]acetamide

Cat. No.: B7178026
M. Wt: 359.4 g/mol
InChI Key: UGYVASGFWHJWHB-UHFFFAOYSA-N
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Description

N-[4-[4-(1-pyridin-3-ylethyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring, a thiazole ring, and a pyridine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(1-pyridin-3-ylethyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the pyridine moiety. The thiazole ring is then formed through cyclization reactions. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs automated systems to precisely control reaction parameters and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(1-pyridin-3-ylethyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

N-[4-[4-(1-pyridin-3-ylethyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, given its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-[4-(1-pyridin-3-ylethyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[4-(1-pyridin-3-ylethyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]acetamide: shares structural similarities with other compounds containing piperazine, thiazole, and pyridine rings.

    This compound: is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to undergo a variety of chemical reactions and its potential applications across multiple scientific disciplines. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-[4-(1-pyridin-3-ylethyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-12(14-4-3-5-18-10-14)21-6-8-22(9-7-21)16(24)15-11-25-17(20-15)19-13(2)23/h3-5,10-12H,6-9H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYVASGFWHJWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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